Atriopeptin II is synthesized in the cardiac atria and is derived from a precursor protein known as pro-atrial natriuretic peptide. This precursor undergoes enzymatic cleavage to produce active forms of the peptide, including atriopeptin I and atriopeptin II. Its synthesis can be influenced by various physiological conditions, including heart failure and volume overload.
Atriopeptin II is classified under the family of natriuretic peptides, which also includes atrial natriuretic peptide and brain natriuretic peptide. These peptides are characterized by their common structure, which includes a ring formed by a disulfide bond and a specific sequence of amino acids that confer their biological activity.
The synthesis of atriopeptin II can be achieved through several methods, with solid-phase peptide synthesis being the most common technique. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide chain.
Atriopeptin II consists of 28 amino acids and features a characteristic ring structure stabilized by disulfide bonds. This structural configuration is crucial for its biological activity.
Atriopeptin II undergoes various biochemical reactions in the body, particularly related to its conversion into other forms such as atriopeptin I through enzymatic hydrolysis. This reaction is facilitated by atrial dipeptidyl peptidases that cleave specific peptide bonds.
The mechanism of action for atriopeptin II involves binding to natriuretic peptide receptors (NPRs) on target cells. This interaction activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels.
Atriopeptin II has several scientific applications:
The discovery of atrial natriuretic peptides originated from pivotal observations in the 1950s–1960s linking atrial function to volume regulation. Kisch identified secretory granules in atrial cardiomyocytes via electron microscopy, while Henry and de Bold demonstrated that atrial stretch induced natriuresis in animal models [1] [4]. In 1981, de Bold’s seminal experiment established that atrial extracts contained a potent natriuretic factor, confirming the heart’s endocrine function [1] [8]. This "atrial natriuretic factor" (ANF) was subsequently isolated and sequenced by multiple groups in 1984, yielding peptides termed atriopeptins [1] [5].
Atriopeptin II (AP-II) emerged as one of the earliest characterized low-molecular-weight isoforms of atrial natriuretic peptide (ANP). It was identified as a 23-amino acid peptide (Ser-Leu-Arg-Arg-Atriopeptin III) in rat atria and represented a proteolytic fragment of the proANP precursor [2]. AP-II’s biological significance was confirmed through its ability to induce rapid vasodilation and cGMP elevation, distinguishing it from other atriopeptins by its unique N-terminal sequence and potency [2] [7]. This period marked the transition from physiological observation to biochemical characterization of cardiac hormones.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: